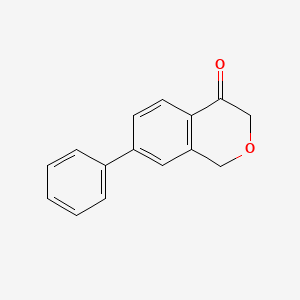

7-Phenylisochroman-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12O2 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

7-phenyl-1H-isochromen-4-one |

InChI |

InChI=1S/C15H12O2/c16-15-10-17-9-13-8-12(6-7-14(13)15)11-4-2-1-3-5-11/h1-8H,9-10H2 |

InChI Key |

OULIFZNEIRZILE-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)C3=CC=CC=C3)C(=O)CO1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Phenylisochroman 4 One and Its Structural Analogues

Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation in Isochromanone Core Construction

The formation of the isochromanone core, particularly with aryl substitution at the 7-position, relies on robust and efficient methods for constructing key carbon-carbon and carbon-heteroatom bonds. These strategies are fundamental to building the bicyclic system and introducing the desired phenyl moiety.

Cyclization Reactions for Isochroman-4-one (B1313559) Ring Systems

Intramolecular cyclization is a cornerstone in the synthesis of the isochroman-4-one ring system. A common approach involves the cyclization of 2-vinylbenzoic acid derivatives. In a related context, photocatalyzed reactions of 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates with alkenes have been shown to yield isochromanones. beilstein-journals.org This process proceeds through an intermediate that cyclizes via an intramolecular nucleophilic attack of the carbonyl oxygen. beilstein-journals.org Another strategy involves the epoxidation of (E)-(2-stilbenyl/styrenyl)methanols followed by a cyclization strategy to furnish isochroman-4-ols, which can be subsequently oxidized to the corresponding isochroman-4-ones.

A notable method for the formation of the isochromanone ring is the Parham-type cyclization. This reaction utilizes in situ generated organolithium species from a Weinreb amide precursor, which then reacts with an internal electrophile to form the cyclic ketone.

Furthermore, a metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides provides access to highly functionalized 3-isochromanones. While not directly yielding a 4-one, this highlights the diversity of cyclization approaches to related isochromanone cores.

Metal-Catalyzed Coupling Reactions for Phenylisochromanone Framework Assembly, including Palladium-catalyzed approaches

Metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds, a critical step in the assembly of the 7-phenylisochromanone framework. dntb.gov.uaorganic-chemistry.org Palladium-catalyzed reactions, in particular, offer a versatile and efficient means to introduce the phenyl group at the 7-position. nih.govnih.gov

One of the most powerful methods for this purpose is the Suzuki-Miyaura coupling reaction. This reaction would typically involve the coupling of a 7-haloisochroman-4-one with phenylboronic acid in the presence of a palladium catalyst and a base. The versatility of the Suzuki coupling allows for a wide range of functional groups to be tolerated, making it a highly attractive method for late-stage functionalization.

The Mizoroki-Heck reaction represents another viable palladium-catalyzed approach. researchgate.net In this case, a 7-haloisochroman-4-one could be coupled with styrene (B11656), followed by a subsequent isomerization of the double bond to achieve the desired 7-phenyl substitution. While potentially requiring additional steps, the Heck reaction is a powerful tool for C-C bond formation.

Palladium-catalyzed cyclocarbonylation reactions have also been employed in the synthesis of isochromanones. nih.gov These reactions can construct the isochromanone core itself, and with appropriately substituted precursors, could potentially be adapted for the synthesis of 7-phenylisochroman-4-one. For instance, a suitably substituted aryl halide could undergo carbonylation and subsequent cyclization to form the desired product.

The following table summarizes some palladium-catalyzed coupling reactions applicable to the synthesis of 7-phenylisochroman-4-one.

| Coupling Reaction | Reactants | Catalyst System (Typical) | Key Bond Formed |

| Suzuki-Miyaura | 7-Haloisochroman-4-one, Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-Aryl C-C |

| Mizoroki-Heck | 7-Haloisochroman-4-one, Styrene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Aryl-Vinyl C-C |

| Cyclocarbonylation | Substituted Aryl Halide | Pd(OAc)₂, Ligand, CO | C-C and C-O |

One-Pot and Multicomponent Reaction Approaches Towards Complex Isochromanone Architectures

One-pot and multicomponent reactions (MCRs) have emerged as powerful strategies in organic synthesis due to their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. rsc.orgorganic-chemistry.orgnih.govnih.govresearchgate.netnih.gov These approaches are well-suited for the construction of complex isochromanone architectures, including 7-phenylisochroman-4-one.

A highly stereoselective one-pot intramolecular Mannich reaction has been developed for the synthesis of 4-aminoisochromanones. researchgate.net This method, which utilizes 2-oxopropyl-2-formylbenzoates and anilines as substrates, could potentially be adapted by using a 4-phenyl-substituted aniline (B41778) to introduce the desired phenyl group at the 7-position of the resulting isochromanone framework.

Multicomponent reactions involving isocyanides have been employed for the one-pot synthesis of 1H-isochromenes, which are closely related to isochromanones. A sequential isocyanide-based multicomponent/Wittig reaction demonstrates the feasibility of assembling the core heterocyclic structure in a single pot. By selecting appropriate starting materials, such as a benzaldehyde (B42025) derivative bearing a phenyl group at the desired position, this strategy could be explored for the synthesis of 7-phenylisochroman-4-one.

Furthermore, a novel three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines has been developed for the one-pot assembly of chromeno[4,3-b]pyrrol-4(1H)-ones. While a different heterocyclic system, this demonstrates the power of MCRs in building complex fused rings, a principle that can be applied to isochromanone synthesis.

The following table provides examples of one-pot and multicomponent reactions that could be adapted for the synthesis of 7-phenylisochroman-4-one derivatives.

| Reaction Type | Key Starting Materials | Potential for 7-Phenyl Substitution |

| One-Pot Intramolecular Mannich | 2-Oxopropyl-2-formylbenzoate, Substituted Aniline | Use of a 4-phenyl-substituted aniline |

| Isocyanide-Based MCR/Wittig | Substituted Benzaldehyde, Isocyanide, Phosphonium Salt | Use of a 4-phenyl-substituted benzaldehyde |

| Photocatalyzed Multicomponent Reaction | Arenediazonium salt, Styrene derivative | Use of a styrene derivative with a phenyl group at the appropriate position |

Design and Synthesis of Key Precursors for 7-Phenylisochroman-4-one and its Derivatives

The successful synthesis of 7-phenylisochroman-4-one hinges on the strategic design and efficient preparation of key precursors. nih.govrsc.org These precursors must contain the necessary functionalities to enable the crucial bond-forming reactions that construct the final isochromanone framework.

For strategies involving late-stage introduction of the phenyl group via metal-catalyzed coupling, a key precursor is a 7-substituted isochroman-4-one, typically bearing a halogen (e.g., bromine or iodine) at the 7-position. This halogen serves as a handle for subsequent cross-coupling reactions. The synthesis of such a precursor could start from a commercially available substituted toluene, which can be halogenated and then elaborated to the isochromanone core through a series of steps including oxidation and cyclization.

Alternatively, the phenyl group can be incorporated into the precursor before the formation of the isochromanone ring. In this approach, a key precursor would be a biphenyl (B1667301) derivative. For example, a 4-phenyl-2-methylbenzoic acid could be a suitable starting material. This compound could then be subjected to reactions that build the second ring of the isochromanone system.

The synthesis of precursors for stereoselective methods often requires the incorporation of chiral auxiliaries or the use of chiral catalysts in the early stages of the synthetic sequence. For instance, the preparation of an enantiomerically enriched precursor might involve an asymmetric reduction of a ketone or an asymmetric alkylation reaction.

The following table outlines potential key precursors for the synthesis of 7-phenylisochroman-4-one.

| Precursor | Subsequent Reaction Type | Rationale |

| 7-Haloisochroman-4-one | Metal-Catalyzed Cross-Coupling | Halogen acts as a leaving group for C-C bond formation with a phenylating agent. |

| 4-Phenyl-2-methylbenzoic acid | Cyclization | The phenyl group is pre-installed; subsequent reactions form the isochromanone ring. |

| Chiral alcohol or ketone | Asymmetric Synthesis | Introduction of a stereocenter early in the synthesis allows for stereocontrol in subsequent steps. |

Stereoselective and Asymmetric Synthetic Routes to Enantiomerically Enriched Isochromanone Compounds

The development of stereoselective and asymmetric synthetic routes to isochromanones is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. Several strategies have been developed to access enantiomerically enriched isochromanones, which could be applied to the synthesis of 7-phenylisochroman-4-one.

One powerful approach is the use of chiral catalysts. Asymmetric hydrogenation of a suitable prochiral precursor, such as a 7-phenyl-isochromen-4-one, using a chiral metal catalyst could provide access to enantiomerically enriched 7-phenylisochroman-4-one. Organocatalysis has also emerged as a valuable tool for the asymmetric synthesis of isochromanone derivatives. For example, an enantioselective intramolecular Michael addition catalyzed by a chiral organocatalyst could be employed to construct the isochromanone core with high enantioselectivity.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of a key reaction, such as a cyclization or an alkylation. After the desired stereocenter has been established, the auxiliary can be removed.

Kinetic resolution is also a viable method for obtaining enantiomerically enriched isochromanones. In this approach, a racemic mixture of the isochromanone or a precursor is reacted with a chiral reagent or catalyst that selectively reacts with one enantiomer, leaving the other enantiomer unreacted and thus enriched.

The following table summarizes various stereoselective and asymmetric approaches applicable to the synthesis of 7-phenylisochroman-4-one.

| Approach | Description | Example Application |

| Chiral Catalysis | A chiral metal complex or organocatalyst is used to induce enantioselectivity in a key bond-forming reaction. | Asymmetric hydrogenation of a 7-phenyl-isochromen-4-one. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to control the stereochemical outcome of a reaction. | Diastereoselective cyclization of a precursor bearing a chiral auxiliary. |

| Kinetic Resolution | One enantiomer of a racemic mixture is selectively reacted, allowing for the separation of the unreacted enantiomer. | Enzymatic acylation of a racemic 7-phenylisochroman-4-ol. |

Elucidation of Reaction Mechanisms and Investigation of Reactivity Patterns of 7 Phenylisochroman 4 One

Mechanistic Pathways in Isochromanone Formation and Functionalization

The synthesis of the isochromanone core can be achieved through various synthetic strategies, often involving cascade reactions. For instance, a gold-catalyzed tandem intramolecular exo-dig heterocyclization/enol isomerization/Claisen rearrangement sequence has been shown to produce isochromanones in excellent yields. acs.org Functionalization of the pre-formed isochromanone ring is a key strategy for generating structural diversity.

The carbonyl group at the 4-position of 7-Phenylisochroman-4-one is a primary site for nucleophilic attack. Nucleophilic addition reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. wikipedia.orglibretexts.org This process changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com The outcome of the reaction is highly dependent on the nature of the nucleophile.

Strong, irreversible nucleophiles, such as Grignard reagents or organolithium compounds, lead to the formation of tertiary alcohols upon protonation of the resulting alkoxide. masterorganicchemistry.com In contrast, weaker nucleophiles can participate in reversible addition reactions. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition at the Carbonyl Center of Isochromanones

| Nucleophile (Nu) | Reagent Example | Product Type | Reversibility |

| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol | Irreversible |

| Alkyl (R⁻) | Grignard Reagent (RMgX) | Tertiary alcohol | Irreversible |

| Cyanide (CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin | Reversible |

| Alcohol (ROH) | Methanol (CH₃OH) | Hemiacetal | Reversible |

Addition-elimination reactions, also known as nucleophilic acyl substitution, can occur if a suitable leaving group is present on the carbonyl-bearing ring, though this is less common for the isochroman-4-one (B1313559) core itself without prior modification. chemistrysteps.comle.ac.uk In this two-step mechanism, the initial nucleophilic addition is followed by the elimination of a leaving group, regenerating the carbonyl group. chemistrysteps.com

Nucleophilic aromatic substitution (SNAr) on the isochromanone ring system is less common unless the aromatic ring is activated by strong electron-withdrawing groups. wikipedia.org The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org For this to occur on the 7-phenylisochroman-4-one ring, a good leaving group, such as a halide, would need to be present on the aromatic ring, and the ring would need to be sufficiently electron-deficient. wikipedia.org

Regioselectivity and Stereochemical Control in Isochromanone-Related Transformations

Regioselectivity, the preference for bond formation at one position over another, is a critical aspect of isochromanone synthesis and functionalization. wikipedia.org In the synthesis of substituted isochromanones, the regioselectivity of cyclization is often directed by the electronic properties of the starting materials. For instance, in Pictet-Spengler type reactions leading to isoquinoline (B145761) structures, electron-donating groups on the phenylethylamine ring can direct the cyclization to specific positions. lookchem.com

Stereochemical control refers to the ability to selectively produce a desired stereoisomer. fiveable.me In the context of isochromanone chemistry, this is particularly relevant in reactions that create new chiral centers. Asymmetric synthesis strategies have been developed to produce enantiomerically enriched isochromanones. One such method utilizes an asymmetric ortho-lithiation strategy where the stereocontrol is derived from the chiral memory of a preoriented atropisomeric amide axis. nih.gov This approach allows for the synthesis of various stereoisomers of hydroxyl-isochromanones with multiple contiguous stereocenters. nih.gov

Furthermore, the reduction of related 2-chromanols has demonstrated that the choice of reducing agent can control the diastereoselectivity of the product. nih.gov For example, the use of large silane (B1218182) reductants can selectively provide cis-isomers, while smaller silanes can yield trans-isomers, a phenomenon explained by a Curtin-Hammett kinetic situation involving different conformations of an oxocarbenium ion intermediate. nih.gov

Table 2: Factors Influencing Stereochemical Outcome in Isochromanone-Related Reactions

| Reaction Type | Controlling Factor | Stereochemical Outcome |

| Asymmetric ortho-lithiation | Chiral memory of atropisomeric amide | Enantioselective formation of hydroxyl-isochromanones nih.gov |

| Reduction of 2-chromanols | Size of silane reductant | Diastereoselective formation of cis or trans isomers nih.gov |

Examination of Intramolecular Rearrangements and Cycloaddition Reactions

Intramolecular rearrangements can be a powerful tool for the synthesis of complex molecular architectures. While specific examples for 7-phenylisochroman-4-one are not prevalent in the literature, related structures can undergo such transformations. For instance, a photoinduced intramolecular crankshaft-type rearrangement has been observed in a glycoconjugate containing a quinazolinone-like structure, which shares some structural similarities with the isochromanone core. nih.gov

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example and is a powerful method for the formation of six-membered rings. study.com Isochroman-3,4-diones, which can be derived from isochroman-3-ones, have been shown to participate in Diels-Alder reactions with electron-deficient dienophiles. acs.org This reaction proceeds with high regio- and diastereoselectivity to construct bridged polycyclic lactones. acs.org The isochromanone moiety itself can act as a dienophile in certain contexts, or can be modified to participate in cycloaddition reactions, offering a route to more complex fused-ring systems.

Comprehensive Spectroscopic Characterization and Advanced Analytical Techniques Applied to 7 Phenylisochroman 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise structure of 7-Phenylisochroman-4-one. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, revealing the intricate connectivity of the molecular framework.

In the ¹H NMR spectrum, the protons of the isochromanone core exhibit characteristic signals. The benzylic protons at the C1 position, adjacent to the ether oxygen, typically appear as a singlet in the downfield region. Similarly, the protons at the C3 position, alpha to the carbonyl group, also present a distinct singlet. The aromatic protons on both the isochromanone's benzene (B151609) ring and the C7-phenyl substituent resonate in the range of 7.0-8.0 ppm. The specific splitting patterns and coupling constants of these aromatic signals are crucial for confirming the substitution pattern on both rings.

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The carbonyl carbon (C4) is easily identified by its characteristic resonance at the low-field end of the spectrum, typically around 165-175 ppm. The C1 and C3 carbons also show distinct chemical shifts that reflect their positions adjacent to heteroatoms. The remaining aromatic carbons produce a cluster of signals in the 120-145 ppm region, with quaternary carbons often showing lower intensity.

Below are representative data tables for the NMR analysis of 7-Phenylisochroman-4-one, derived from spectroscopic principles.

Table 1: Representative ¹H NMR Spectroscopic Data for 7-Phenylisochroman-4-one This table is interactive. Click on headers to sort.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-1 | ~5.3 | Singlet | 2H |

| H-3 | ~3.8 | Singlet | 2H |

Table 2: Representative ¹³C NMR Spectroscopic Data for 7-Phenylisochroman-4-one This table is interactive. Click on headers to sort.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-4 (Carbonyl) | ~168 |

| C-1 | ~70 |

| C-3 | ~40 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In 7-Phenylisochroman-4-one, COSY spectra would show correlations between adjacent protons on the aromatic rings, helping to delineate the spin systems of the phenyl substituent and the isochromanone's benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. youtube.com This is a critical step in assigning the ¹³C spectrum, as the well-resolved proton signals can be used to identify their corresponding carbon partners. For example, the proton signal at ~5.3 ppm would show a cross-peak with the carbon signal at ~70 ppm, confirming their direct bond at the C1 position. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons. core.ac.ukyoutube.com HMBC is instrumental in piecing together the molecular puzzle by connecting different fragments. For instance, it can show a correlation from the H-1 protons to the C-8a quaternary carbon, and from the aromatic protons of the phenyl group to the C-7 carbon of the isochromanone core, definitively establishing the connection point of the substituent. core.ac.uk

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy provides rapid and definitive identification of the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. hscprep.com.au For 7-Phenylisochroman-4-one, the IR spectrum is dominated by a few key features that serve as a diagnostic fingerprint.

The most prominent and easily identifiable absorption is the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the lactone (cyclic ester) group. orgchemboulder.com This band typically appears in the range of 1720-1760 cm⁻¹. Its precise position can be influenced by ring strain and conjugation. pg.edu.pllibretexts.org

Other important absorptions include the C-O-C stretching vibration of the ether linkage within the isochromanone ring, which is expected in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region, while the aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. libretexts.org

Table 3: Key IR Absorption Bands for 7-Phenylisochroman-4-one This table is interactive. Click on headers to sort.

| Vibrational Mode | Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Lactone (Carbonyl) | 1720 - 1760 | Strong, Sharp |

| C-O-C Stretch | Ether | 1200 - 1300 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and providing structural clues through analysis of its fragmentation patterns. hscprep.com.au In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), and the mass-to-charge ratio (m/z) of this ion confirms the molecular weight of 7-Phenylisochroman-4-one.

The fragmentation of the molecular ion occurs via predictable pathways. wikipedia.orglibretexts.org For isochromanone structures, a common fragmentation pathway involves the retro-Diels-Alder reaction or the loss of small, stable molecules like carbon monoxide (CO) or formaldehyde (B43269) (CH₂O). The resulting fragmentation pattern is a unique signature that helps to confirm the proposed structure. researchgate.net

While standard MS provides the integer molecular weight, High-Resolution Mass Spectrometry (HRMS) measures the mass of the molecular ion with extremely high precision (typically to four or more decimal places). nih.govnih.gov This accuracy allows for the unambiguous determination of the compound's elemental formula. By comparing the experimentally measured exact mass to the theoretical mass calculated for the formula C₁₅H₁₂O₂, the elemental composition can be confirmed with a high degree of confidence, distinguishing it from any other potential isomers with the same nominal mass. mdpi.com

Table 4: HRMS Data for 7-Phenylisochroman-4-one This table is interactive. Click on headers to sort.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂O₂ |

| Calculated Exact Mass (m/z) | 224.08373 |

| Observed Exact Mass (m/z) | 224.0837 ± 0.0005 |

Integration of Multi-Spectroscopic Approaches for Definitive Structural Confirmation and Purity Assessment

The definitive structural confirmation of 7-Phenylisochroman-4-one is achieved not by a single technique, but by the synergistic integration of all available spectroscopic data. youtube.comyoutube.com The process involves a systematic cross-verification of information from each method.

Elemental Formula: HRMS provides the exact molecular formula (C₁₅H₁₂O₂).

Functional Groups: IR spectroscopy confirms the presence of the key carbonyl (lactone) and aromatic functionalities.

Molecular Framework: ¹H and ¹³C NMR provide the number of unique protons and carbons. 2D NMR experiments (COSY, HSQC, HMBC) are then used to connect these atoms, building the isochromanone core and attaching the phenyl substituent at the correct position (C7).

Final Verification: The molecular weight determined by MS must match the structure elucidated by NMR and the formula from HRMS. The fragmentation pattern observed in the mass spectrum should also be consistent with the proposed structure.

This integrated approach ensures that all pieces of evidence converge to support a single, unambiguous structure. Furthermore, this combination of techniques is highly effective for purity assessment. The presence of unexpected signals in NMR spectra, extraneous peaks in the mass spectrum, or uncharacteristic bands in the IR spectrum would indicate the presence of impurities, allowing for their identification and quantification.

Computational Chemistry and Quantum Mechanical Studies of 7 Phenylisochroman 4 One

Conformational Analysis and Energy Landscape Mapping

Many molecules can exist in different spatial arrangements, known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Conformational Analysis: This involves systematically exploring the different possible conformations of a molecule by rotating around its single bonds. The energy of each conformation is calculated to identify the low-energy, stable conformers.

Energy Landscape Mapping: The results of a conformational analysis can be visualized as an energy landscape, which is a plot of the molecule's potential energy as a function of its conformational degrees of freedom (e.g., dihedral angles). This map provides a comprehensive view of the molecule's flexibility and the relative populations of its different conformers at a given temperature.

For 7-Phenylisochroman-4-one, a conformational analysis would be important to understand the orientation of the phenyl group relative to the isochromanone core and how this might influence its properties and interactions.

Derivatization Strategies and Functional Group Transformations of 7 Phenylisochroman 4 One

Methods for Introduction of Diverse Substituents on the Phenyl and Isochromanone Moieties

The introduction of diverse substituents onto the 7-phenylisochroman-4-one framework can be achieved through a variety of modern synthetic methodologies. These approaches allow for the precise modification of both the phenyl ring at the 7-position and the isochromanone core itself, enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies.

A primary strategy for diversifying the 7-phenyl moiety involves the use of a halogenated precursor, such as 7-bromo-isochroman-4-one. This intermediate serves as a versatile handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is exceptionally effective for introducing a wide range of substituted aryl and heteroaryl groups at the 7-position. By coupling 7-bromo-isochroman-4-one with various boronic acids or esters in the presence of a palladium catalyst and a base, a diverse library of 7-aryl-isochroman-4-ones can be synthesized. The reaction conditions are generally mild and tolerate a broad spectrum of functional groups on the coupling partners.

Buchwald-Hartwig Amination: To introduce nitrogen-based substituents, the Buchwald-Hartwig amination is a method of choice. This palladium-catalyzed reaction couples 7-bromo-isochroman-4-one with a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles. This allows for the synthesis of compounds bearing amino, alkylamino, and arylamino groups at the 7-position, which can be pivotal for biological activity.

The isochromanone core also presents opportunities for derivatization. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be employed to introduce substituents onto the benzene (B151609) ring of the isochromanone. The directing effects of the existing ether and ketone functionalities would influence the regioselectivity of these transformations. For instance, nitration could lead to the introduction of a nitro group, which can be subsequently reduced to an amino group and further functionalized.

Furthermore, the position alpha to the carbonyl group (C-3) is a potential site for functionalization, although this can be more challenging. Enolate-based reactions could theoretically be used to introduce alkyl or other groups at this position.

| Derivatization Strategy | Target Moiety | Reagents and Conditions | Potential Substituents Introduced |

| Suzuki-Miyaura Coupling | 7-Phenyl Ring | 7-bromo-isochroman-4-one, Arylboronic acid, Pd catalyst, Base | Substituted aryls, Heteroaryls |

| Buchwald-Hartwig Amination | 7-Phenyl Ring | 7-bromo-isochroman-4-one, Amine, Pd catalyst, Base | Amino, Alkylamino, Arylamino |

| Nitration | Isochromanone Ring | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitro |

| Halogenation | Isochromanone Ring | Halogenating agent (e.g., Br₂/FeBr₃) | Bromo, Chloro |

Strategies for Enhancing Analytical Detectability and Chromatographic Behavior via Derivatization

For the purpose of quantitative analysis, particularly in complex matrices, it is often advantageous to derivatize the analyte to enhance its detectability by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection. Derivatization can also improve the chromatographic properties of a compound, leading to better peak shape and resolution.

The ketone functional group at the 4-position of 7-phenylisochroman-4-one is an ideal target for derivatization. A widely used method for this purpose is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction forms a 2,4-dinitrophenylhydrazone derivative, which is highly colored and possesses a strong chromophore, making it readily detectable by HPLC-UV at wavelengths around 360 nm. This method significantly enhances the sensitivity of detection compared to the underivatized ketone. organic-chemistry.orgresearchgate.net

Other derivatizing agents for ketones that can be employed to improve analytical performance include:

Pentafluorophenylhydrazine (PFPH): This reagent forms a derivative that is highly sensitive for detection by electron capture detection (ECD) in gas chromatography (GC).

Dansyl hydrazine: This reagent introduces a highly fluorescent dansyl group, allowing for very sensitive detection by fluorescence detectors in HPLC.

These derivatization strategies not only improve detectability but also increase the molecular weight and often alter the polarity of the analyte, which can lead to improved chromatographic behavior, such as longer retention times and better separation from interfering substances. The choice of derivatizing agent depends on the analytical instrumentation available and the specific requirements of the assay in terms of sensitivity and selectivity. organic-chemistry.orgresearchgate.net

| Derivatizing Agent | Target Functional Group | Resulting Derivative | Analytical Advantage |

| 2,4-Dinitrophenylhydrazine (DNPH) | Ketone | 2,4-Dinitrophenylhydrazone | Strong chromophore for enhanced HPLC-UV detection. organic-chemistry.orgresearchgate.net |

| Pentafluorophenylhydrazine (PFPH) | Ketone | Pentafluorophenylhydrazone | Suitable for sensitive GC-ECD analysis. |

| Dansyl hydrazine | Ketone | Dansylhydrazone | Highly fluorescent for sensitive HPLC-fluorescence detection. |

Catalytic Approaches in the Synthesis and Chemical Transformations of 7 Phenylisochroman 4 One Derivatives

Applications of Homogeneous and Heterogeneous Catalysis in Isochromanone Chemistry

Catalysis is broadly divided into two main categories: homogeneous and heterogeneous. Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. ethz.ch In contrast, heterogeneous catalysis utilizes catalysts in a different phase from the reactants, such as a solid catalyst in a liquid or gaseous reaction mixture. baranlab.org Both approaches have been applied to the synthesis of isochromanones, each offering distinct advantages.

Homogeneous catalysts are often molecularly well-defined, which allows for high selectivity and activity due to the fine-tuning of their steric and electronic properties. ethz.chrsc.org However, the separation of the catalyst from the product can be challenging and costly, hindering recycling. rsc.org An example of a homogeneous approach in isochromanone synthesis involves the use of a recyclable TEMPO-derived sulfonic salt catalyst for the selective aerobic oxidation of benzylic C-H bonds to form the isochromanone ring system in good yields. organic-chemistry.org

Heterogeneous catalysts are prized for their stability, robustness under harsh conditions, and straightforward separation from the reaction mixture, which allows for easy recovery and recycling. baranlab.orgrsc.org While they may sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts, significant research is focused on improving their performance. rsc.org The development of catalysts that bridge the gap between these two areas, such as nanoparticles and supported homogeneous complexes, aims to combine the high selectivity of homogeneous systems with the stability and recyclability of heterogeneous ones. rsc.org

| Catalysis Type | Definition | Advantages | Disadvantages | Relevance to Isochromanone Synthesis |

|---|---|---|---|---|

| Homogeneous | Catalyst and reactants are in the same phase. | High activity and selectivity, mild reaction conditions, easier mechanistic study. ethz.ch | Difficult catalyst-product separation, challenges in recycling. rsc.org | Enables precise control over complex molecular architectures and stereochemistry. |

| Heterogeneous | Catalyst and reactants are in different phases. | Easy separation and recycling, high thermal stability, suitable for continuous processes. baranlab.org | Lower selectivity, potential for diffusion limitations, more complex active sites. ethz.ch | Offers sustainable and cost-effective production pathways, particularly for large-scale synthesis. |

Role of Organocatalysis and Biocatalysis in Stereoselective Isochromanone Synthesis

Stereoselectivity is a critical aspect of synthesizing complex bioactive molecules like isochromanone derivatives, and both organocatalysis and biocatalysis have emerged as powerful tools for achieving high levels of enantiocontrol. mdpi.com

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. nih.gov This field has grown into a major pillar of asymmetric synthesis, complementing metal catalysis and biocatalysis. mdpi.com A key advantage is the ability to perform reactions under mild conditions, often avoiding the use of toxic or expensive metals. organic-chemistry.org A highly stereoselective one-pot intramolecular Mannich reaction has been developed for the synthesis of 4-aminoisochromanones using a secondary amine organocatalyst. organic-chemistry.org This method, which employs 2-oxopropyl-2-formylbenzoates and anilines as substrates, achieves excellent yields and high diastereomeric ratios and enantiomeric excesses. organic-chemistry.org

Biocatalysis involves the use of enzymes or whole microbial cells to catalyze reactions. nih.gov Enzymes are often described as "perfect catalysts" due to their remarkable efficiency and specificity, operating under mild, aqueous conditions. nih.gov While wild-type enzymes may have limitations in substrate scope, techniques like directed evolution are being used to engineer aldolases and other enzymes for modified stereochemical properties and expanded substrate repertoires, making them highly useful for the stereoselective synthesis of biologically active molecules. researchgate.net The synergy between organocatalysis and biocatalysis offers significant opportunities, with many organocatalytic designs inspired by natural enzyme cofactors. nih.gov

| Catalyst | Substrates | Solvent | Yield | Stereoselectivity (dr / ee) |

|---|---|---|---|---|

| Tetrazole-substituted proline derivative (20 mol%) | 2-oxopropyl-2-formylbenzoates and anilines | DMSO | Up to 85% | dr up to 99:1, ee up to 99% |

Utilization of Nanocatalysts for Efficient Isochromanone Derivatization and Production

Nanocatalysts, which are catalytic materials with particle sizes in the nanometer range (1-100 nm), represent a bridge between homogeneous and heterogeneous catalysis. They offer high surface-area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity. While specific literature on the use of nanocatalysts for 7-Phenylisochroman-4-one is limited, their application in the synthesis of other complex heterocyclic compounds demonstrates their potential for efficient isochromanone production.

For instance, zinc ferrite (B1171679) (ZnFe₂O₄) nanoparticles have been successfully employed as a magnetically recoverable and reusable heterogeneous catalyst for the one-pot synthesis of quinazoline (B50416) derivatives. semanticscholar.orgmdpi.com This protocol highlights several advantages of nanocatalysis, including short reaction times, high yields, easy work-up procedures, and the ability to conduct reactions under solvent-free conditions, aligning with the principles of green chemistry. semanticscholar.orgmdpi.com The development of similar nanocatalyst systems, potentially involving functionalized magnetic nanoparticles or other metal oxides, could provide an eco-friendly and economically viable methodology for the large-scale production and derivatization of the isochromanone scaffold. mdpi.com

Detailed Mechanistic Insights into Catalytic Action in Isochromanone-Related Reactions

Understanding the reaction mechanism at a molecular level is crucial for optimizing catalytic processes and designing new, more efficient catalysts. wiley.com In the context of isochromanone synthesis, mechanistic studies provide insight into how catalysts lower the activation energy and control selectivity.

Enzymatic catalysis, for example, employs a range of strategies including acid-base catalysis, covalent catalysis, and transition state stabilization. aktpublication.com In covalent catalysis, a transient covalent bond is formed between the catalyst (e.g., an enzyme's nucleophilic side chain) and the substrate, creating a lower-energy reaction pathway. aktpublication.com

In the organocatalytic synthesis of 4-aminoisochromanones, the proposed mechanism involves the initial formation of an imine from the aniline (B41778) and the formylbenzoate substrate. organic-chemistry.org The chiral secondary amine catalyst then facilitates a highly cis-selective intramolecular Mannich reaction, leading to the formation of the isochromanone ring with two new stereocenters. organic-chemistry.org The precise orientation of the reactants within the catalyst's chiral environment dictates the stereochemical outcome.

Modern computational methods, such as Density Functional Theory (DFT), are increasingly used to gain deep mechanistic insights. researchgate.net These studies can rationalize the binding orientation of substrates, predict the stereochemical outcome, and identify key intermediates and transition states, which is essential for understanding the origins of enantioselectivity in complex catalytic cycles. researchgate.netnih.gov

Investigation of Biological Activities and Structure Activity Relationship Sar Studies of 7 Phenylisochroman 4 One Analogues

In Vitro Screening Methodologies for Exploring Biological Potentials

The preliminary assessment of the biological potential of 7-Phenylisochroman-4-one analogues involves a variety of standardized in vitro assays designed to measure specific biological activities, primarily focusing on anticancer and antimicrobial effects.

Anticancer Activity Screening: Cytotoxicity assays are fundamental for determining the potential of a compound to kill or inhibit the proliferation of cancer cells. nih.gov These methods provide quantitative data, such as the IC50 value, which represents the concentration of a compound required to inhibit 50% of cell growth and is a key metric for comparing the potency of different analogues. upm.edu.mymdpi.com

Commonly employed cytotoxicity assays include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. researchgate.netumsida.ac.id

SRB Assay: The Sulforhodamine B (SRB) assay is based on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells fixed with trichloroacetic acid. scispace.com The amount of bound dye provides an estimate of the total protein mass, which is directly related to the cell number. scispace.commdpi.com

LDH Assay: The Lactate (B86563) Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium. nih.gov A loss of cell membrane integrity, a hallmark of necrosis, leads to an increase in extracellular LDH. nih.gov

To determine if cell death occurs via apoptosis (programmed cell death), specific assays are used:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. plos.org Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent agent that can only enter cells with compromised membranes, indicating late apoptosis or necrosis. plos.orgmdpi.com

Hoechst Staining: This method uses a fluorescent dye that binds to DNA. The morphology of the cell nucleus, which becomes condensed and fragmented during apoptosis, can be visualized under a microscope to identify apoptotic cells. mdpi.comnih.gov

| Assay Type | Principle | Endpoint Measured | Primary Indication |

|---|---|---|---|

| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Formation of colored formazan product. | Cell Viability / Metabolic Activity |

| SRB Assay | Binding of Sulforhodamine B dye to total cellular protein. | Colorimetric measurement of bound dye. | Cell Proliferation / Cytotoxicity |

| LDH Assay | Measurement of lactate dehydrogenase released from cells with damaged membranes. | Enzymatic activity in culture medium. | Cytotoxicity / Necrosis |

| Annexin V/PI Staining | Flow cytometry detection of externalized phosphatidylserine (Annexin V) and membrane-impermeable DNA dye (PI). | Differential fluorescence of cell populations. | Apoptosis vs. Necrosis |

Antimicrobial Activity Screening: To evaluate the antimicrobial potential of isochromanone derivatives, dilution methods are considered the most appropriate for determining the Minimum Inhibitory Concentration (MIC). nih.gov The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. nih.govyoutube.com

Broth Microdilution Method: This is one of the most widely used techniques for antimicrobial susceptibility testing. nih.govnih.gov The method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. nih.govyoutube.com Each well is then inoculated with a standardized suspension of the target microorganism. youtube.comnih.gov After incubation, the wells are visually or spectrophotometrically inspected for microbial growth. The lowest concentration of the compound that shows no visible growth is recorded as the MIC. nih.govyoutube.com This method is efficient, requires small volumes of reagents, and allows for the simultaneous testing of multiple compounds against various microbial strains. nih.govmdpi.com

Comprehensive Structure-Activity Relationship (SAR) Analysis of Isochromanone Derivatives

Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry that links the chemical structure of a compound to its biological activity. wikipedia.orggardp.org For isochromanone derivatives, SAR studies involve synthesizing and testing a series of analogues where specific parts of the molecule are systematically modified. nbinno.com By comparing the biological activities of these related compounds, researchers can deduce which structural features are responsible for their effects. wikipedia.orgdrugdesign.org

The goal of SAR is to identify the key molecular components that contribute to potency and selectivity. gardp.orgcollaborativedrug.com This involves modifying various parts of the 7-Phenylisochroman-4-one scaffold, such as:

Substituents on the Phenyl Ring: Introducing different chemical groups (e.g., halogens, alkyl, alkoxy groups) at various positions on the phenyl ring can influence properties like lipophilicity, electronic effects, and steric bulk, which in turn can affect how the molecule interacts with its biological target. nbinno.com

Through this iterative process of synthesis and biological evaluation, a qualitative understanding of the SAR is developed, guiding the design of more effective and targeted compounds. nbinno.comdrugdesign.org

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. SAR studies are crucial for defining these pharmacophoric requirements. For isochromanone derivatives, the key pharmacophoric features might include:

Hydrogen Bond Acceptors/Donors: The carbonyl group of the lactone ring in the isochromanone structure is a potential hydrogen bond acceptor, which could be critical for binding to a target protein.

Aromatic/Hydrophobic Regions: The phenyl group at the 7-position and the fused benzene (B151609) ring of the isochromanone core represent significant hydrophobic regions that can engage in van der Waals or π-π stacking interactions with the target.

Spatial Arrangement of Features: The three-dimensional orientation of these functional groups relative to each other is critical. The rigid isochromanone scaffold holds these features in a specific conformation, which is a key determinant of binding affinity.

By analyzing the SAR data from numerous analogues, medicinal chemists can build a pharmacophore model that summarizes the essential steric and electronic features required for a specific biological activity, such as inhibiting a particular enzyme or disrupting a protein-protein interaction.

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that refines SAR by creating a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgcreative-biolabs.com Instead of a qualitative description, QSAR models aim to predict the activity of new, unsynthesized compounds. creative-biolabs.comfrontiersin.org

The development of a QSAR model typically involves the following steps:

Data Set Generation: A series of isochromanone analogues with known biological activities (e.g., IC50 values) is compiled. This set is usually divided into a "training set" for building the model and a "test set" for validating its predictive power. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical parameters, or "molecular descriptors," are calculated. These can describe various physicochemical properties, such as steric (size, shape), electronic (charge distribution), and hydrophobic characteristics.

Model Building: Statistical methods, such as multiple linear regression or more complex machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. frontiersin.orgnih.gov

Model Validation: The model's ability to predict the activity of compounds not used in its creation (the test set) is evaluated to ensure its reliability. nih.gov

A particularly powerful approach is 3D-QSAR , which considers the three-dimensional properties of the molecules. mdpi.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate the steric and electrostatic fields surrounding a set of aligned molecules and correlate these fields with their biological activity. mdpi.com The resulting 3D contour maps can visualize regions where modifications to the molecular structure would likely increase or decrease activity, providing a direct guide for optimizing lead compounds. nih.gov

| Step | Description | Objective |

|---|---|---|

| 1. Data Collection | Compile a dataset of compounds with measured biological activity (e.g., IC50). | Create a basis for model training and validation. |

| 2. Molecular Descriptors | Calculate numerical values representing chemical properties (e.g., LogP, molecular weight, electronic properties). | Quantify the structural features of each molecule. |

| 3. Model Generation | Use statistical methods to find a mathematical correlation between descriptors and activity. | Develop a predictive equation. |

| 4. Validation | Test the model's predictive accuracy using an external set of compounds (test set). | Ensure the model is robust and not overfitted. |

Mechanistic Investigations into Observed Biological Effects of Isochromanone Analogues

Understanding the mechanism of action—the specific molecular pathway through which a compound produces its biological effect—is crucial for drug development. For isochromanone analogues showing promising anticancer activity, mechanistic studies often focus on their ability to induce programmed cell death (apoptosis) and interfere with cell division. wikipedia.org

Induction of Apoptosis: Many effective anticancer agents work by triggering apoptosis in tumor cells. nih.govmdpi.com Investigations into isochromanone analogues may explore several key apoptotic events:

Caspase Activation: Apoptosis is executed by a family of proteases called caspases. Assays can measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) to confirm that cell death is occurring through this pathway. nih.govmdpi.com

Mitochondrial Pathway: The intrinsic pathway of apoptosis involves the disruption of the mitochondrial membrane potential (MMP) and the release of cytochrome c from the mitochondria into the cytoplasm. plos.org This release triggers the activation of the caspase cascade. plos.org

Regulation of Apoptotic Proteins: The effects of the compounds on the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can be analyzed using techniques like Western blotting to understand how the apoptotic process is initiated. plos.orgnih.gov

Enzyme Inhibition: Another common mechanism of action for bioactive compounds is the inhibition of specific enzymes that are critical for cancer cell survival or microbial viability. nih.govnih.gov Isochromanone analogues could potentially target various enzymes, including:

Topoisomerases: These enzymes are essential for managing DNA topology during replication. Their inhibition leads to DNA damage and cell death, a mechanism used by several established chemotherapy drugs. mdpi.com

Kinases: Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Many modern cancer therapies are designed to inhibit specific kinases that are overactive in cancer cells.

Other Enzymes: Depending on the specific structure of the analogue, other enzymes could be targeted. For instance, some isochroman (B46142) derivatives have been investigated for their ability to inhibit acetylcholinesterase. researchgate.net

By employing these mechanistic studies, researchers can move beyond simply observing a biological effect to understanding the precise molecular interactions responsible, which is essential for the rational design and optimization of new therapeutic agents based on the 7-Phenylisochroman-4-one scaffold. nih.gov

Emerging Applications and Future Research Directions for 7 Phenylisochroman 4 One in Advanced Organic Chemistry

Role as a Privileged Scaffold and Versatile Building Block in Drug Discovery and Medicinal Chemistry

The concept of "privileged scaffolds" is central to modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The isochromanone core, and the related chromone (B188151) structure, are increasingly recognized as possessing such privileged characteristics. researchgate.netnih.govnih.gov Chromone derivatives have been successfully developed as therapeutics for neurodegenerative, inflammatory, and infectious diseases, as well as cancer. nih.govrsc.orgresearchgate.net The isochroman-4-one (B1313559) scaffold, a structural isomer of chromanone, is also present in numerous bioactive molecules and is considered a promising template for drug design. researchgate.netresearchgate.net

7-Phenylisochroman-4-one serves as a particularly valuable building block for several reasons:

Structural Rigidity and Complexity: The fused ring system provides a defined three-dimensional structure that can facilitate specific interactions with biological macromolecules.

Modulation of Physicochemical Properties: The phenyl group significantly influences the molecule's lipophilicity and electronic properties, which are critical for its pharmacokinetic and pharmacodynamic profile.

Site for Further Functionalization: The phenyl ring at the 7-position is an ideal handle for synthetic modification. It allows chemists to introduce a wide array of substituents to create compound libraries for structure-activity relationship (SAR) studies, optimizing potency, selectivity, and metabolic stability.

Research into isochroman-4-one hybrids has already yielded promising results. For instance, novel derivatives bearing piperazine (B1678402) or isopropanolamine moieties have been synthesized and evaluated as potential antihypertensive agents, demonstrating potent α1-adrenergic receptor antagonism and β1-adrenoceptor blocking effects. nih.govnih.gov These studies underscore the scaffold's utility in generating new therapeutic candidates.

Table 1: Examples of Bioactive Isochroman-4-one Derivatives

| Lead Compound/Scaffold | Target/Activity | Therapeutic Potential |

|---|---|---|

| 7,8-Dihydroxy-3-methyl-isochroman-4-one (XJP) | Antihypertensive | Hypertension |

| XJP-Arylpiperazine Hybrids | α1-Adrenergic Receptor Antagonists | Hypertension |

Potential as Key Intermediates in the Synthesis of Complex Natural Products and Bioactive Molecules

The total synthesis of complex natural products is a driving force for innovation in organic chemistry, often requiring the development of novel synthetic strategies and methods. researchgate.netdigitellinc.comcaltech.edu The isochroman (B46142) framework is a core structural unit in a wide array of bioactive natural products, particularly polyketide oligomers, making it a crucial target for synthetic chemists. researchgate.netnih.gov

7-Phenylisochroman-4-one is well-positioned to serve as a key intermediate in the construction of more elaborate molecules. The synthesis of complex structures often proceeds through a convergent strategy where key fragments, or building blocks, are prepared separately and then combined. A molecule like 7-Phenylisochroman-4-one could function as such a building block, where the phenyl group is either a required feature of the final target or a precursor that can be transformed into another functional group late in the synthetic sequence. Biomimetic synthetic approaches, which mimic the biosynthetic pathways of natural products, have utilized isochromene intermediates to construct complex tetracyclic isochroman frameworks through catalytic enantioselective reactions. nih.gov This highlights the fundamental importance of the isochroman core in advanced synthetic design.

Exploration of Applications in Materials Science and Chemical Biology

While the primary focus for isochromanone scaffolds has been in medicinal chemistry, their structural and electronic properties suggest potential applications in other fields, such as materials science and chemical biology.

In materials science , the development of novel organic materials for electronics and photonics often relies on molecules with rigid, conjugated π-systems that exhibit specific photophysical properties like fluorescence or photochromism. nih.govsciforum.netmdpi.com While isochromanones are not extensively studied in this context, related heterocyclic systems such as isoindigo derivatives have been successfully employed in the creation of organic solar cells, sensors, and organic field-effect transistors (OFETs). nih.gov The 7-Phenylisochroman-4-one structure, possessing a rigid core and a conjugated phenyl substituent, is a candidate for investigation into its potential luminescent or photoresponsive properties.

In chemical biology , small molecules known as "chemical probes" are indispensable tools for studying protein function and biological pathways in their native environment. mskcc.orgpromega.comnih.govnih.gov A high-quality chemical probe must be potent, selective, and well-characterized. nih.gov Given that the isochromanone scaffold is known to interact with biological targets, 7-Phenylisochroman-4-one could serve as an excellent starting point for the design of chemical probes. The phenyl group provides a convenient attachment point for reporter tags (e.g., fluorophores, biotin) or photo-affinity labels, which are used to identify the cellular targets of a bioactive compound and elucidate its mechanism of action. mdpi.com

Development of Sustainable Synthetic Routes and Adherence to Green Chemistry Principles in Isochromanone Production

The principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, are increasingly guiding the development of new synthetic methodologies. rsc.org The production of isochromanones, including 7-Phenylisochroman-4-one, is an area where these principles can be effectively applied.

Recent synthetic advances have moved away from classical, multi-step procedures toward more efficient and sustainable methods. Key developments in the synthesis of the isochromanone core include:

Catalytic Methods: The use of catalytic reagents is superior to stoichiometric ones. Methods employing palladium, gold, or recyclable TEMPO-derived catalysts have been developed for isochromanone synthesis, enhancing atom economy and reducing waste. organic-chemistry.org

Photocatalysis: Light-driven reactions offer a green alternative to thermally promoted processes. Photocatalyzed syntheses of isochromanones have been reported, often proceeding under mild conditions. nih.govnih.gov

Flow Chemistry: Performing reactions in continuous flow systems can improve safety, efficiency, and scalability. Photocatalytic syntheses of isochromanones have been successfully adapted to flow conditions, which allows for better light penetration and can suppress the formation of byproducts. nih.govnih.gov

Table 2: Comparison of Synthetic Strategies for Isochromanones based on Green Chemistry Principles

| Synthetic Method | Key Features | Alignment with Green Chemistry |

|---|---|---|

| Aerobic Oxidation (TEMPO catalyst) | Uses air as the oxidant, recyclable catalyst. | Use of renewable resources (air), catalysis. |

| Photocatalyzed Arylation-Addition | Uses light energy, mild conditions. | Design for energy efficiency. |

| Palladium-Catalyzed Cyclization | High efficiency and selectivity. | Catalysis, high atom economy. |

Future research will likely focus on developing routes to 7-Phenylisochroman-4-one that start from renewable feedstocks and employ biocatalysis or other highly efficient catalytic systems to further minimize environmental impact.

Identification of Novel Interdisciplinary Research Opportunities involving 7-Phenylisochroman-4-one

The versatile nature of the 7-Phenylisochroman-4-one scaffold opens up numerous avenues for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.

Medicinal Chemistry and Computational Biology: The combination of synthetic chemistry with in silico screening can accelerate the discovery of new biological targets for 7-Phenylisochroman-4-one derivatives. Docking studies and molecular dynamics simulations could predict interactions with various enzymes or receptors, guiding the rational design of new and more potent therapeutic agents.

Organic Synthesis and Materials Science: A systematic investigation into the photophysical properties of 7-Phenylisochroman-4-one and its derivatives is warranted. This research could lead to the development of novel fluorescent sensors, organic light-emitting diodes (OLEDs), or photochromic materials based on the isochromanone core.

Chemical Biology and Proteomics: The development of 7-Phenylisochroman-4-one-based chemical probes, coupled with advanced mass spectrometry-based proteomics, could enable the identification of novel protein targets in complex biological systems. This would not only validate new drug targets but also provide deeper insights into cellular signaling pathways.

Process Chemistry and Green Engineering: Applying the principles of process intensification, such as using microreactors and flow chemistry, to the synthesis of 7-Phenylisochroman-4-one can lead to more sustainable and economically viable production methods. This is particularly important for translating promising laboratory findings into scalable industrial applications.

Q & A

Q. What ethical guidelines apply to preclinical studies using 7-Phenylisochroman-4-one in animal models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.